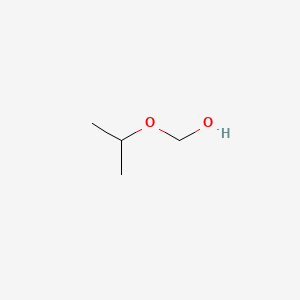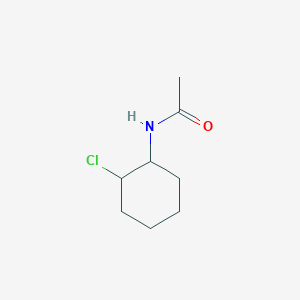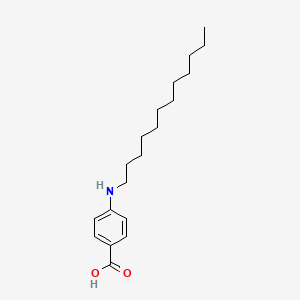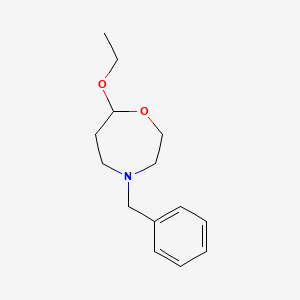![molecular formula C15H36NPSi B14628235 Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 53561-54-9](/img/structure/B14628235.png)
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to three 2-methylpropyl groups and one trimethylsilyl-imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with 2-methylpropyl and trimethylsilyl-imino reagents. One common method involves the use of trimethylchlorosilane and a suitable phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: It can be reduced to form phosphane derivatives with lower oxidation states.
Substitution: The trimethylsilyl-imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl-imino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)phosphine: Similar in structure but with trimethylsilyl groups instead of 2-methylpropyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains trimethoxyphenyl groups instead of 2-methylpropyl groups.
Tris(2-(trimethylsilyl)phenyl)phosphine: Features trimethylsilyl-phenyl groups.
Uniqueness
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is unique due to the combination of 2-methylpropyl and trimethylsilyl-imino groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
53561-54-9 |
|---|---|
Molekularformel |
C15H36NPSi |
Molekulargewicht |
289.51 g/mol |
IUPAC-Name |
tris(2-methylpropyl)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H36NPSi/c1-13(2)10-17(11-14(3)4,12-15(5)6)16-18(7,8)9/h13-15H,10-12H2,1-9H3 |
InChI-Schlüssel |
UOKUAZJCRIBWJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CP(=N[Si](C)(C)C)(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)





![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
